D-Glucamine

Beschreibung

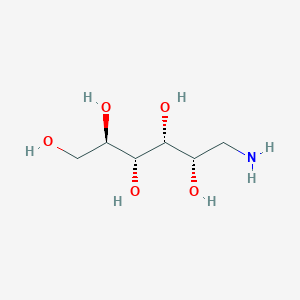

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032334 | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-43-7 | |

| Record name | Glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-deoxy-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1-deoxy-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QN16UUF80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Methodologies for the Synthesis and Elaborate Chemical Derivatization of D Glucamine

Design and Synthesis of D-Glucamine Derivatives

Synthesis of Novel Thio-Derivatives of this compound

While research on thio-derivatives has extensively focused on D-Glucosamine, given its natural abundance and direct biological relevance, the principles and methodologies developed for D-Glucosamine can often be adapted or provide insights for the synthesis of analogous this compound derivatives. A series of novel thio-derivatives of D-glucosamine have been synthesized using double inversion procedures at the C3 atom. mdpi.comresearchgate.net These compounds have been explored as ligands in enantioselective reactions. mdpi.comresearchgate.net The synthesis typically involves a sequence of reactions including protection group manipulations, activation of hydroxyl groups (e.g., mesylation), and nucleophilic substitution with sulfur sources like potassium thioacetate (B1230152). mdpi.comresearchgate.net Subsequent reduction of the thioacetate furnishes the thiol derivative. mdpi.comresearchgate.net The direction and level of asymmetric induction in catalytic applications were observed to be highly dependent on the type of protecting groups on the nitrogen and sulfur atoms. mdpi.comresearchgate.net

Conjugation of this compound to Calixnih.govresorcinarenes and Related Supramolecular Scaffolds

This compound moieties can be incorporated into supramolecular structures, such as calix[n]resorcinarenes, to impart desirable properties like increased water solubility and enhanced hydrogen bonding capabilities. researchgate.netmdpi.com Calix[n]resorcinarenes are macrocyclic molecules formed by the condensation of resorcinol (B1680541) and aldehydes, possessing upper and lower rims that can be functionalized. mdpi.commdpi.com Functionalization of the upper rim of calix researchgate.netresorcinarene at position 2 can be achieved through Mannich-type aminomethylation reactions, allowing the introduction of various molecular motifs, including N-methyl-D-glucamine. researchgate.netmdpi.com This strategy provides a modular approach for conjugating this compound derivatives to these supramolecular scaffolds. mdpi.com The resulting conjugates can exhibit amphiphilic properties and the ability to form host-guest complexes, making them of interest for applications such as drug delivery systems. mdpi.comnih.gov For instance, an N-methyl-D-glucamine-resorcin researchgate.netarene derivative synthesized via a Mannich reaction showed antimicrobial activity against Gram-positive bacteria and low hemolytic activity. mdpi.com

Synthesis of Polymeric Systems Incorporating this compound Moieties

This compound and its derivatives are valuable components in the synthesis of various polymeric systems, particularly those designed for applications in areas like water treatment and biomedical materials. N-methyl-D-glucamine (NMDG) is commonly used to modify styrene-divinyl benzene (B151609) copolymers and other solid supports like cellulose (B213188) to create ion-exchange resins for removing contaminants such as arsenic and boron from water. researchgate.netgoogle.com Poly(glycidyl methacrylate-N-methyl-D-glucamine) (P(GMA-NMG)) is another example of a polymer incorporating this compound, synthesized via radical polymerization. researchgate.netresearchgate.net These polymeric materials can be formed as membranes or cryogels, exhibiting high surface area and significant capacity for sequestering toxic contaminants. researchgate.netgoogle.com The incorporation of this compound moieties enhances the material's ability to bind target substances, often through chelation or hydrogen bonding interactions. researchgate.net

Mechanistic Elucidation of Derivatization Reactions and Structural Transformations

Understanding the mechanisms of this compound derivatization reactions is crucial for controlling product formation and optimizing synthetic routes. Derivatization techniques are widely used to modify the structure of carbohydrates like this compound, often to impart properties suitable for analysis or to enable further reactions. doi.orgmdpi-res.com For instance, methylation of hydroxyl groups in carbohydrates is typically performed under basic conditions using agents like methyl iodide. doi.org The reaction mechanisms involved in the functionalization of supramolecular scaffolds, such as the Mannich-type aminomethylation of calix researchgate.netresorcinarenes with amines and formaldehyde, have been investigated. mdpi.com This reaction can lead to the formation of benzoxazine (B1645224) heterocycles under certain conditions with primary amines. mdpi.com In the context of glycosidic bond formation and structural transformations of sugar derivatives, studies using techniques like cold-ion infrared spectroscopy and theoretical calculations have provided insights into the structures of intermediates, such as glycosyl cations, and the influence of protecting groups on conformation. acs.org While these studies often focus on other sugars, the fundamental principles of reactivity and structural dynamics are relevant to this compound chemistry.

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high synthetic yields and purity is paramount for the successful application of this compound derivatives in research. Optimization of synthetic procedures involves careful control of reaction parameters such as temperature, reaction time, reactant ratios, and choice of catalyst and solvent. acs.org For example, the synthesis of N-alkyl-D-glucamine hydrochlorides has been optimized, with optimal yields observed for medium-chain alkyl lengths under specific conditions of temperature, residence time, and reactant ratios in flow synthesis. acs.org In the synthesis of meglumine (B1676163) antimoniate from N-methyl-D-glucamine and antimony(V) chloride, multivariate optimization techniques have been successfully applied to minimize the content of trivalent antimony impurities, demonstrating the effectiveness of systematic optimization for improving product quality. scielo.br Various analytical methods, including HPLC, GC, and NMR spectroscopy, are employed to determine the purity and quality of this compound and its derivatives. glycodepot.com Design of experiments (DoE) is a widely used approach for optimizing chemical processes to enhance both yield and purity. acs.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 488-43-7 |

| D-Glucosamine | 3469 |

| N-methyl-D-glucamine | 13177 |

| Resorcinol | 5053 |

| Formaldehyde | 5053 |

| Methyl iodide | 8839 |

| Potassium thioacetate | 82225 |

| Antimony(V) chloride | 24855 |

| Glycidyl methacrylate | 14166 |

| Divinyl benzene | 7909 |

| Cellulose | 439381 |

Interactive Data Table: Examples of this compound Derivative Synthesis and Optimization

| Derivative Type | Starting Material(s) | Key Reaction(s) | Optimization Strategy | Notable Outcome (Yield/Purity/Property) | Source |

| Thio-derivatives of D-Glucosamine | Protected D-Glucosamine | Double inversion, nucleophilic substitution | Protecting group variation | Ligands for enantioselective addition mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| N-methyl-D-glucamine-resorcin researchgate.netarene | Decylresorcin researchgate.netarene, N-methyl-D-glucamine | Mannich reaction | Not explicitly detailed in source | Antimicrobial activity, low hemolysis mdpi.com | mdpi.com |

| Poly(glycidyl methacrylate-N-methyl-D-glucamine) | Glycidyl methacrylate, N-methyl-D-glucamine | Radical polymerization | Monomer mixing ratio google.com | High contaminant sequestration capacity researchgate.netgoogle.com | researchgate.netgoogle.comresearchgate.net |

| N-alkyl-D-glucamine hydrochlorides | Glucose, N-alkylamine | Reductive amination (flow synthesis) | Temperature, residence time, reactant ratio | Optimal yields for medium alkyl chains acs.org | acs.org |

| Meglumine antimoniate | N-methyl-D-glucamine, SbCl5 | Reaction in water | Multivariate optimization | Minimized Sb(III) content scielo.br | scielo.br |

Advanced Analytical Methodologies for the Characterization and Quantification of D Glucamine and Its Research Analogs

Chromatographic Separation Techniques in D-Glucamine Analysis

Chromatography plays a vital role in separating this compound from complex matrices and quantifying it. Given the polar nature of this compound, specialized chromatographic approaches are often utilized. glycodepot.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of this compound and its derivatives. glycodepot.com It offers versatility through the selection of stationary phases and mobile phases to achieve effective separation. For polar compounds like this compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes are often preferred over reversed-phase HPLC, where highly polar analytes may exhibit limited retention.

One approach involves pre-column derivatization to enhance detectability and improve chromatographic behavior on reversed-phase columns. For instance, a method utilizing 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a derivatizing agent for D-glucosamine hydrochloride has been developed. nih.gov The derivatized compound, NBD-D-glucosamine hydrochloride, was separated using a C18 column with a mobile phase composed of acetonitrile (B52724), potassium dihydrogen phosphate (B84403), and trifluoroacetic acid. nih.gov This method demonstrated good linearity in the range of 1.0 to 500.0 mg/L, with a correlation coefficient (R) of 0.9999. nih.gov Recoveries at spiked concentrations ranged from 97.2% to 102.6%, and relative standard deviations were between 0.4% and 1.5%. nih.gov The limit of detection (LOD) was determined to be 0.02 mg/L, and the limit of quantification (LOQ) was 0.06 mg/L. nih.gov

Another application of HPLC involves the determination of N-Octyl-D-glucamine in pharmaceutical formulations using an evaporative light scattering detector (ELSD). cjph.com.cn An Agilent Zorbax C18 column was employed with a gradient elution using water (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile as the mobile phase. cjph.com.cn This method showed linearity for N-Octyl-D-glucamine in the range of 0.005 to 0.25 mg/mL, with an average recovery of 98.4% and a relative standard deviation of 1.1%. cjph.com.cn

HPLC methods can also utilize mixed-mode stationary phases that combine different retention mechanisms, such as reversed-phase and ion-exchange interactions, which can be beneficial for separating ionizable polar compounds like this compound. sielc.com

Gas Chromatography (GC) Applications

Gas chromatography is another technique applicable to the analysis of this compound, although it typically requires derivatization to increase the volatility of the polar compound. glycodepot.com GC is often coupled with mass spectrometry (GC-MS) for both separation and identification. researchgate.net

A method for the separation and characterization of D-glucosamine (2-amino-2-deoxy-D-glucose) and D-galactosamine in biological materials involves their conversion to trimethylsilyl (B98337) derivatives. cdnsciencepub.com After N-acetylation, the compounds are treated with trimethylchlorosilane and hexamethyldisilazane (B44280) to form volatile trimethylsilyl derivatives that can be separated by gas-liquid partition chromatography. cdnsciencepub.com This approach has been applied to the characterization of D-glucosamine in hyaluronic acid. cdnsciencepub.com

GC-MS has also been used for the analysis of glucose and glucosamine (B1671600) monomers in biomass hydrolysates. researchgate.net In one study, these compounds were analyzed as methyloxime-trimethylsilyl derivatives after a two-step derivatization procedure using methoxylamine and N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA). researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizing this compound Bonded Stationary Phases

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net HILIC stationary phases are typically polar, and the separation is based on partitioning into a water-rich layer on the stationary phase and/or interactions such as hydrogen bonding and electrostatic interactions. researchgate.netnacalai.com

Research has explored the development and application of HILIC stationary phases utilizing this compound as a bonded ligand. researchgate.netmdpi.com These phases leverage the hydrophilic nature and potential for interactions offered by the this compound structure to retain and separate other polar molecules. One study described the preparation of a D-glucamide-silica column by functionalizing a precursor carboxy-silica support with this compound via a carbodiimide (B86325) conjugation reaction. researchgate.net This column was evaluated for its HILIC retention properties with various polar compounds, including derivatized mono- and oligosaccharides, phenolic and benzoic acid derivatives, nucleobases, nucleosides, and nucleotides. researchgate.netresearchgate.net

Another study compared a this compound-silica phase with an N-acetylglucosamine-silica phase, noting similar thermogravimetric behaviors, which suggests comparable surface ligand densities. mdpi.com Chromatographic evaluation showed that both phases exhibited typical HILIC behavior, with retention increasing with the organic content of the mobile phase. mdpi.com The this compound column showed slightly longer analysis times compared to the N-acetylglucosamine column for certain derivatized sugars. mdpi.com

Spectroscopic Characterization Modalities

Spectroscopic techniques provide valuable information about the structure, functional groups, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Diffusion-Ordered NMR Spectroscopy (DOSY))

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and its derivatives. glycodepot.com Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. chemicalbook.comtcichemicals.com Analysis of chemical shifts, splitting patterns, and integration allows for the confirmation of the molecular structure and the identification of impurities.

NMR spectroscopy is routinely used for the characterization of synthesized this compound analogs, such as N-Octyl-D-glucamine. chemsynlab.com Analysis of ¹H NMR spectra can confirm the presence and position of the octyl chain and the glucamine moiety.

Diffusion-Ordered NMR Spectroscopy (DOSY) is an advanced NMR technique that separates signals based on the diffusion coefficients of the molecules in solution. manchester.ac.ukox.ac.uk This is particularly useful for analyzing mixtures and determining the hydrodynamic size of molecules. manchester.ac.uk Larger molecules diffuse slower and thus have smaller diffusion coefficients. ox.ac.uk While general applications of DOSY are widespread in characterizing mixtures and molecular size, specific detailed research findings applying DOSY directly to this compound itself were not prominently found in the search results, though it is a relevant technique for characterizing components in complex solutions containing this compound or its analogs. DOSY can be used to resolve signals of different species in a mixture, even if their chemical shifts overlap, based on their differing diffusion rates. manchester.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov IR spectra of this compound show characteristic absorption bands corresponding to O-H, N-H, C-H, C-O, and C-N stretching and bending vibrations. chemicalbook.comnih.govresearchgate.netresearchgate.net

IR spectroscopy is commonly used for the characterization of this compound and its salts, such as D-glucosamine hydrochloride. researchgate.netchemicalbook.com The IR spectrum can confirm the presence of amine and hydroxyl groups. For example, IR spectra of D-glucosamine obtained from natural sources like shrimp shells show typical bands attributed to the vibrating modes of O-H and N-H bonds in the 2500-3500 cm⁻¹ region. researchgate.net The absence of a C=O stretching band around 1700 cm⁻¹ can indicate complete deacetylation. researchgate.net

IR spectroscopy is also used in the characterization of materials where this compound or its derivatives are incorporated, such as HILIC stationary phases or organogelators. mdpi.comrsc.org Changes in the IR spectrum upon functionalization or incorporation can provide evidence of successful synthesis or interaction.

Here is a table summarizing some characteristic IR absorption bands for this compound based on typical functional groups present:

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (stretching) | 3200-3600 (broad) |

| N-H (stretching) | 3300-3500 (primary amine, often broad) |

| C-H (stretching) | 2850-2960 |

| N-H (bending) | 1550-1650 (primary amine) |

| C-O (stretching) | 1000-1200 |

Note: These ranges are approximate and can be influenced by the specific chemical environment and physical state of the sample.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique widely used for the identification and quantification of this compound and its analogs. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

Electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the analysis of this compound and related compounds, such as N-acetylglucosamine (GlcNAc). nih.govmountainscholar.org These methods are particularly useful for analyzing both monomers and oligomers. mountainscholar.org For instance, ESI-MS has been employed to analyze D-Glucosamine and GlcNAc, as well as oligomers composed of these residues, serving as a foundation for advancing the applicability of these methods in detecting fungal species based on chitin (B13524) and chitosan (B1678972) components. mountainscholar.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of carbohydrates and their derivatives, including glucosamine. cabidigitallibrary.orgnih.govresearchgate.net Since carbohydrates are typically not volatile, derivatization is a necessary step before GC-MS analysis. cabidigitallibrary.org Common derivatization methods involve the conversion of carbohydrates into volatile derivatives such as trimethylsilyl (TMS) ethers. cabidigitallibrary.orgnih.gov GC-MS analysis of glucosamine monomers in biomass hydrolysates of Pseudomonas putida KT2440 has been performed after a two-step derivatization with methoxylamine and N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA). researchgate.net This approach allowed for the identification and quantification of glucosamine alongside other sugar monomers like glucose and mannose. researchgate.net Mass spectra obtained from GC-MS can provide characteristic fragmentation patterns that aid in confirming the structure of the derivatized sugar. cabidigitallibrary.org

Studies have shown that MS can reveal a single peak corresponding to the molecular ion mass of D-glucosamine or its derivatives. researchgate.neteuropeanpharmaceuticalreview.com For example, in one study, mass spectrometry of D-glucosamine obtained from shrimp shells revealed a single peak at m/z 180.21 [M-Cl]+. researchgate.net Another study focusing on the determination of glucosamine in food supplements by HILIC-ESI-MS selected the protonated molecular ion peak [M+H]+ at m/z 180.0875 as the quantitative ion. europeanpharmaceuticalreview.com The accuracy of mass detectors in these applications is crucial, with reported errors against theoretical values being acceptably low. europeanpharmaceuticalreview.com

The analysis of sulfated oligosaccharides derived from glycosaminoglycans (GAGs), which can contain glucosamine units, also utilizes MS. However, highly sulfated GAG oligosaccharides can pose challenges due to poor mass spectrometric response and the potential loss of sulfate (B86663) groups during high-energy ionization. nih.gov To address this, noncovalent complex formation with basic peptides can be employed to improve detection. nih.gov

Electrochemical Detection Methods for this compound and its Analogs

Electrochemical detection (ECD) methods offer a sensitive and selective approach for the analysis of electroactive substances, including certain carbohydrates and their derivatives like sugar amines such as glucosamine. metrohm.comantecscientific.com Amperometric detection, a common mode of ECD, measures the electrical current resulting from oxidation or reduction reactions at an electrode surface. antecscientific.comlibretexts.org

Pulsed amperometric detection (PAD) is particularly useful for detecting carbohydrates and their derivatives that may foul the electrode surface in direct current (DC) mode. metrohm.com In PAD, cleaning potentials are applied periodically to maintain a fresh working electrode surface, ensuring robust and reliable detection. metrohm.com PAD is primarily used for detecting various sugars, sugar alcohols, and sugar amines like glucosamine. metrohm.com

Electrochemical sensors, including droplet-based electrochemical sensors and chip-based amperometric enzyme sensors, have been developed for the direct measurement and monitoring of glucose and other related compounds. scilit.comsiu.eduresearchgate.netnih.gov While these examples often focus on glucose or N-acetyl-D-glucosamine, the principles can be extended to this compound given its structural similarity as a sugar amine. High performance anion exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) has been described as a powerful and highly sensitive system for the quantitative analysis of D-glucosamine. nih.govresearchgate.net This method has demonstrated high sensitivity, allowing for the detection of less than 50 pmol, which is significantly better than methods based on refractive index detection. nih.gov

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are also electrochemical techniques that involve applying a time-dependent potential to a working electrode and measuring the resulting current. libretexts.orgmdpi.comlibretexts.org These methods can be used to study the electrochemical behavior of analytes and for quantitative determination. While direct examples for this compound were not extensively found, voltammetric sensors have been developed for the detection of other biomolecules, sometimes utilizing modified electrodes or incorporating materials like chitosan (a polymer of glucosamine). mdpi.comnih.govacs.org

Method Validation Principles and Strategies for Quantitative Analysis in Research Matrices

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, particularly for quantitative analysis in research matrices. elementlabsolutions.comresearchgate.netwjarr.com The objective is to demonstrate that the method provides consistent, reliable, and accurate data. researchgate.netwjarr.com Validation involves evaluating several key performance characteristics. elementlabsolutions.comresearchgate.netwjarr.com

According to guidelines from regulatory bodies and international pharmacopeias, the parameters typically examined during method validation include specificity, accuracy, precision, linearity, range, detection limit (LOD), quantification limit (LOQ), and robustness. elementlabsolutions.comresearchgate.netwjarr.comeuropa.eumedcraveonline.com

Specificity: This refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients. elementlabsolutions.comeuropa.eumedcraveonline.com Demonstrating specificity often involves analyzing samples spiked with potential interfering substances to ensure that the analyte signal is not affected. elementlabsolutions.comeuropa.eu For chromatographic methods, specificity can be shown by achieving sufficient resolution between the analyte peak and peaks of other components. europa.eu

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. elementlabsolutions.comwjarr.comeuropa.eu It is often assessed by analyzing samples of known concentrations or by comparing results to a well-characterized independent procedure. elementlabsolutions.comeuropa.eu

Precision: Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comwjarr.comeuropa.eu Precision can be evaluated at different levels: repeatability (within a short period under the same conditions), intermediate precision (within the same laboratory but with variations like different analysts or equipment), and reproducibility (across different laboratories). europa.eu Relative standard deviation (RSD) is commonly used to express precision. researchgate.net

Linearity and Range: Linearity is the ability of the method to yield test results that are directly proportional to the analyte concentration within a defined range. wjarr.commedcraveonline.com The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity. wjarr.comeuropa.eu Linearity is typically assessed by analyzing a series of standards at different concentrations and evaluating the relationship between the signal and concentration, often through regression analysis. elementlabsolutions.comwjarr.com

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. researchgate.netwjarr.com The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netwjarr.com These limits are often determined based on the signal-to-noise ratio. wjarr.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.comeuropa.eu

Validation studies should follow a predefined plan that includes the scope of the method, the performance characteristics to be evaluated, and acceptance criteria. researchgate.net A validation report documenting all experimental conditions and statistical analysis is essential. researchgate.net When using standard methods, it is important to verify that the method's scope and validation data are appropriate for the specific analytical requirements; otherwise, revalidation may be necessary. researchgate.net

Research findings often include data related to method validation parameters. For example, studies on the quantitative determination of glucosamine in various matrices report values for linearity range, accuracy (expressed as percentage error or recovery), and precision (expressed as RSD). medcraveonline.comresearchgate.netnih.govresearchgate.net

Here is an example of how some validation data might be presented in a research context, based on the types of parameters reported in the search results:

Table 1: Summary of Example Validation Data for D-Glucosamine Analysis

| Validation Parameter | Value/Range | Matrix | Analytical Method | Source Example (Illustrative) |

| Linearity Range | 800-1,200 ng researchgate.net | Herbal dietary supplement researchgate.net | HPTLC/Densitometry researchgate.net | Based on Research researchgate.net |

| Repeatability (RSD) | 4.9 - 8.6% researchgate.net | Herbal dietary supplement researchgate.net | HPTLC/Densitometry researchgate.net | Based on Research researchgate.net |

| Accuracy (Tolerance Interval) | 85 - 115% researchgate.net | Herbal dietary supplement researchgate.net | HPTLC/Densitometry researchgate.net | Based on Research researchgate.net |

| LOD | 1.8 µg/mL medcraveonline.com | Pharmaceutical tablets medcraveonline.com | RP-HPLC with RI detector medcraveonline.com | Based on Research medcraveonline.com |

| LOQ | 3.2 µg/mL medcraveonline.com | Pharmaceutical tablets medcraveonline.com | RP-HPLC with RI detector medcraveonline.com | Based on Research medcraveonline.com |

| Linearity Range | 2.5 - 50 µg/mL medcraveonline.com | Pharmaceutical tablets medcraveonline.com | RP-HPLC with RI detector medcraveonline.com | Based on Research medcraveonline.com |

| Accuracy (% Recovery at LOQ) | 100.1% medcraveonline.com | Pharmaceutical tablets medcraveonline.com | RP-HPLC with RI detector medcraveonline.com | Based on Research medcraveonline.com |

| Precision (RSD at LOQ) | 1.04% medcraveonline.com | Pharmaceutical tablets medcraveonline.com | RP-HPLC with RI detector medcraveonline.com | Based on Research medcraveonline.com |

| Retention Time | 3.182 minutes researchgate.net | Pharmaceutical tablets researchgate.net | RP-HPLC with UV detection researchgate.net | Based on Research researchgate.net |

| Linearity Range | 37.5 - 225 ppm researchgate.net | Pharmaceutical tablets researchgate.net | RP-HPLC with UV detection researchgate.net | Based on Research researchgate.net |

This table illustrates how validation parameters are reported for specific analytical methods applied to different research matrices containing glucosamine. The acceptance criteria for these parameters depend on the intended application of the method.

Catalytic Applications and Mechanistic Aspects of D Glucamine and Its Chiral Derivatives

D-Glucamine as a Chiral Scaffold in Asymmetric Catalysis

The inherent chirality of this compound and related sugar-derived structures makes them valuable as chiral scaffolds for the development of asymmetric catalysts. These scaffolds can be modified to create ligands and organocatalysts capable of inducing enantioselectivity in chemical reactions. This compound has been explored as a chiral scaffold, and its catalytic behaviors in asymmetric reactions have been demonstrated wikidata.org.

Rational Design and Synthesis of D-Glucosamine-Derived Chiral Ligands

The design and synthesis of chiral ligands derived from sugar scaffolds like D-Glucosamine (2-amino-2-deoxy-D-glucose) is an active area of research. These derivatives can be synthesized through various chemical modifications of the sugar backbone, targeting the hydroxyl and amino functionalities to create bidentate or polydentate ligands. While specific detailed procedures for the "rational design and synthesis of D-Glucosamine-derived chiral ligands" were not extensively detailed in the search results, the use of glucose derivatives, including this compound substitution, in creating chiral structures like self-assembled cyclic peptide nanotubes with potential catalytic applications has been investigated wikidata.org. Furthermore, polysaccharides derived from D-glucosamine, such as chitosan (B1678972), have been employed as supports for metal catalysts used in C-C bond formation reactions sigmaaldrich.com. This highlights the potential of D-glucosamine-based materials as chiral components in catalytic systems.

D-Glucosamine-Based Organocatalysts in Enantioselective Transformations

D-Glucosamine-based compounds, notably N-methyl-D-glucamine (Meglumine), have demonstrated efficacy as organocatalysts in various organic transformations, often promoting regioselectivity and, in some cases, enantioselectivity. Meglumine (B1676163), a nontoxic and biodegradable amino sugar, has been explored as an organocatalyst for the synthesis of N,N-containing heterocycles, including highly regioselective benzimidazole (B57391) and quinoxaline (B1680401) derivatives nih.gov. The use of meglumine as a catalyst facilitates these reactions under mild conditions, with operational simplicity and shorter reaction times nih.gov. This compound itself has been reported as an organocatalyst for the synthesis of fluorescent 2-amino-4-pyrazolyl-6-aryldiazenyl-4H-chromene-3-carbonitriles, achieving good to excellent yields wikipedia.org. Meglumine has also been identified as a reusable catalyst in water for the synthesis of 1,2,4-triazolidine-3-thiones labsolu.ca. These examples underscore the utility of D-Glucosamine-based structures as effective organocatalysts in enantioselective and regioselective processes.

Metal-Catalyzed Asymmetric Reactions Mediated by this compound Derivatives

This compound derivatives can potentially serve as ligands or additives in metal-catalyzed reactions, influencing their activity, selectivity, and asymmetry. While direct examples of this compound derivatives mediating asymmetric versions of specific reactions like Palladium-catalyzed allylic alkylation, Copper-catalyzed conjugate addition, Sonogashira, or Ullmann-Type Cross-Coupling were not prominently detailed in the provided search results, the use of sugar-derived materials in metal catalysis has been reported. For instance, chitosan, a polymer of D-glucosamine, has been utilized as a support for palladium catalysts in C-C bond formation reactions, including Suzuki, Heck, and Sonogashira coupling reactions sigmaaldrich.com. This indicates that saccharide-based structures can play a role in mediating metal-catalyzed transformations, although further research may be needed to explore the specific application of this compound derivatives in achieving high enantioselectivity in these reactions.

This compound as a Green Catalyst in Biomass Conversion and Organic Synthesis

The attributes of this compound and its derivatives, such as biodegradability and low toxicity, align with the principles of green chemistry, making them attractive as green catalysts. Meglumine, being a nontoxic and biodegradable amino sugar, is considered an environmentally friendly catalyst for organic synthesis nih.gov. N-Methyl-d-glucamine (meglumine) has been employed as a bio-sourced catalyst in aqueous media for the synthesis of furan (B31954) or dihydrofuran derivatives from glucose and malononitrile, demonstrating its role in biomass conversion-related reactions nih.gov. The concept of this compound as a green catalyst has been highlighted in research focusing on sustainable chemical processes fishersci.ca. Meglumine's reusability in water further contributes to its green catalyst profile labsolu.ca.

Conversion of D-Glucosamine into Value-Added Pyrazine (B50134) Derivatives

While the direct conversion of D-Glucosamine itself into pyrazine derivatives using this compound as a catalyst was not explicitly found, research has shown that this compound derivatives can catalyze the synthesis of value-added pyrazine compounds. Specifically, Meglumine (N-methyl-D-glucamine) has been shown to catalyze the synthesis of quinoxaline derivatives, which are a class of pyrazine derivatives nih.gov. This catalytic application contributes to the synthesis of value-added products within the framework of organic synthesis.

Facilitation of Regio- and Stereoselective Domino Synthesis Reactions

This compound derivatives, particularly Meglumine, have been shown to facilitate domino synthesis reactions with control over regioselectivity and potentially stereoselectivity. Meglumine catalysis has led to the synthesis of highly regioselective benzimidazole derivatives and quinoxalines through domino reaction sequences nih.gov. This compound has also been employed as an organocatalyst in multicomponent reactions that involve domino sequences for the synthesis of complex molecules like fluorescent 4H-chromene-3-carbonitriles wikipedia.orgfishersci.ca. The use of meglumine as a reusable catalyst in water for the synthesis of 1,2,4-triazolidine-3-thiones also suggests its potential in facilitating domino reactions in a green solvent labsolu.ca. These findings indicate the capability of this compound derivatives to promote complex cascade reactions with controlled outcomes.

Fundamental Mechanistic Investigations of this compound-Mediated Catalytic Processes

Fundamental mechanistic investigations into this compound-mediated catalytic processes often focus on understanding the role of the this compound scaffold and its chiral derivatives in facilitating specific chemical transformations. These studies aim to elucidate reaction pathways, identify key intermediates, and determine the factors governing reactivity and selectivity, particularly in asymmetric catalysis.

One area of investigation involves the use of this compound-derived chiral catalysts in asymmetric reactions, such as aldol (B89426) reactions. D-Glucosamine serves as a readily available and inexpensive chiral scaffold for the synthesis of novel ligands and organocatalysts. benthamdirect.comeurekaselect.comeurekaselect.com The introduction of functional groups, such as an L-proline group at the amino position of D-glucosamine, has led to the development of efficient prolinamide organocatalysts. benthamdirect.com Studies on these catalysts in asymmetric aldol reactions between acetone (B3395972) and various substituted benzaldehydes have shown high chiral selectivity even at low catalyst loadings. benthamdirect.com For instance, a study demonstrated that 0.5 mol% of such an organocatalyst could achieve an excellent enantiomeric excess (ee) of 83% with an 88% yield. benthamdirect.com This highlights the effectiveness of this compound derivatives as chiral catalysts and underscores the importance of understanding the precise interactions and transition states that lead to such selectivity.

Mechanistic insights into enzymatic catalysis involving glucosamine (B1671600) derivatives also provide valuable information. For example, glucosamine 6-phosphate deaminase from Escherichia coli catalyzes the reversible conversion of D-glucosamine 6-phosphate to D-fructose 6-phosphate and ammonium (B1175870) ion. unesp.brnih.govpdbj.org Mechanistic proposals for this enzyme involve the opening of the pyranose ring of the substrate followed by a sequence of general base-catalyzed reactions. unesp.brnih.gov Asp72 has been identified as playing a key role as a proton exchanger in this process. unesp.brnih.gov Structural studies, including crystal structures of the enzyme in complexes with inhibitors and activators, have provided fundamental knowledge about its mode of action and allosteric regulation. unesp.brnih.govpdbj.org Investigations using molecular dynamics simulations have further explored the recognition and delivery of D-glucosamine 6-phosphate to the active site, highlighting interactions with key amino acid residues such as Arg127, Ser37, Thr38, and Lys194 that influence substrate binding and conformational changes. frontiersin.org

Another example is D-glucosaminate-6-phosphate ammonia-lyase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov Mechanistic studies on this enzyme, which catalyzes the deamination of D-glucosaminic acid, have proposed a mechanism involving an enamine intermediate. nih.gov Deuterium labeling experiments and NMR analysis have shown that the deamination results in stereochemical inversion at a specific carbon center, an observation noted as unprecedented for certain PLP-dependent enzymes. nih.gov The crystal structure of this enzyme has revealed a novel octameric assembly and provided insights into the binding site for the substrate's phosphate (B84403) group, despite lacking a conserved arginine typically found in related enzymes. nih.gov

While direct mechanistic studies specifically focused on this compound itself as a catalyst in non-enzymatic reactions are less extensively documented in the provided search results, the studies on its derivatives and related enzymatic processes offer insights into potential activation modes and reaction pathways that could be relevant. The presence of multiple hydroxyl groups and a primary amine in this compound suggests potential for hydrogen bonding, metal coordination, and nucleophilic catalysis, which are common themes in the mechanisms of related chiral catalysts and enzymes. eurekaselect.comeurekaselect.com

D Glucamine in Advanced Materials Science and Engineering Research

D-Glucamine as a Precursor for Advanced Bio-Based Materials

The utilization of renewable resources for material synthesis is a key focus in modern materials science. This compound, being a biomass-derived molecule, serves as a promising precursor for developing advanced bio-based materials, contributing to the creation of more sustainable alternatives to traditional petroleum-based products.

Synthesis of Bioplastics and Biodegradable Polymers

Bioplastics and biodegradable polymers derived from renewable sources are crucial for addressing environmental concerns related to plastic waste. This compound and its derivatives are being investigated as monomers or building blocks for the synthesis of such materials. Research in this area focuses on developing polymers with desirable mechanical properties, thermal stability, and controlled degradation rates. While general research exists on synthesizing bioplastics and biodegradable polymers from biomass and sugar derivatives like glucose, specific detailed findings on the direct synthesis of bulk bioplastics or biodegradable polymers solely from this compound are less extensively reported in the provided search results compared to its use in gelators or chitosan (B1678972) modification mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.comrsc.org. However, the broader context of utilizing biomass-derived monomers, including sugars, for creating biodegradable polymers highlights the potential role of this compound in this field mdpi.commdpi.comnih.govrsc.org.

Fabrication of Chitosan Nanoparticles and Other Nanomaterials

Chitosan, a biopolymer derived from the deacetylation of chitin (B13524), is composed of D-glucosamine and N-acetyl-D-glucosamine units frontiersin.orgjceionline.org. D-Glucosamine is a fundamental repeating unit of chitosan frontiersin.orgjceionline.orgmdpi.com. Chitosan nanoparticles have garnered significant attention for their applications in drug delivery, tissue engineering, and antibacterial materials due to their biocompatibility, biodegradability, and low toxicity frontiersin.orgjceionline.orgnih.govmdpi.com. The fabrication of chitosan nanoparticles often involves methods like ionotropic gelation, which relies on the electrostatic interaction between the positively charged amino groups of chitosan (derived from D-glucosamine units) and negatively charged polyanions jceionline.orgijarm.com. The properties of chitosan nanoparticles, such as size, surface charge, and drug loading capacity, can be influenced by factors including the molecular weight and degree of deacetylation of the chitosan used, which directly relates to its D-glucosamine content frontiersin.orgjceionline.orgmdpi.commdpi.com. Research on chitosan nanoparticles, inherently linked to D-glucosamine as a building block, explores their use as carriers for antibiotics and other therapeutic agents, demonstrating sustained release properties frontiersin.orgjceionline.orgnih.govmdpi.com.

Biomedical Material Applications of this compound-Based Systems

This compound's biocompatibility and potential for chemical modification make it a compelling candidate for the development of materials for various biomedical applications.

Development of Coating Materials for Biomedical Implants to Enhance Biocompatibility

Coatings on biomedical implants are crucial for improving their integration with the host tissue and reducing adverse reactions. While the provided search results discuss biocompatible coatings for implants using various materials, including polysaccharides and ceramics, direct mentions of this compound specifically as a coating material for enhancing the biocompatibility of biomedical implants are limited acs.orgmdpi.comnih.govacs.orgnih.gov. However, the use of carbohydrate-functionalized surfaces, such as those modified with N-acetyl-D-glucosamine, on stainless steel implants to enhance biocompatibility has been reported acs.org. Given this compound's structural similarity to N-acetyl-D-glucosamine and its amine group available for functionalization, it holds potential in this area, although specific research focusing solely on this compound for this purpose is not prominently featured in the search results.

Synthesis and Application of Hydrogelators and Organogelators for Stimuli-Responsive Systems

Low-molecular-weight gelators (LMWGs), including hydrogelators and organogelators, are molecules that can self-assemble to form stable gel networks in solvents. This compound derivatives have been extensively explored for the synthesis of such gelators rsc.orgmdpi.comacs.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net. The presence of the amino group and hydroxyl groups in this compound allows for various functionalizations, leading to the creation of gelators with tailored properties rsc.orgmdpi.comacs.orgrsc.org. These carbohydrate-based gelators are of interest for applications in controlled release systems and as smart soft materials due to their ability to respond to external stimuli rsc.orgmdpi.comacs.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net.

Design of pH-Responsive Gelators and Investigations of Their Self-Assembly

A significant area of research involves the design of this compound-based gelators that are responsive to pH changes mdpi.comnih.govresearchgate.net. By incorporating pH-sensitive functional groups, these gelators can undergo reversible gel-to-solution or solution-to-gel transitions in response to variations in acidity or alkalinity mdpi.comnih.govresearchgate.net. This pH responsiveness is particularly valuable for applications like targeted drug delivery, where the release of an encapsulated substance can be triggered by the acidic environment of a tumor or other biological sites mdpi.comnih.gov. Studies have investigated the self-assembly behavior of these pH-responsive this compound derivatives, often revealing the formation of fibrous networks that are characteristic of supramolecular gels mdpi.com. The self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces mdpi.comresearchgate.net. For example, certain carbamate (B1207046) derivatives of D-glucosamine with a p-methoxybenzylidene acetal (B89532) protective group have shown enhanced pH responsiveness, forming gels stable at neutral pH that degrade in acidic conditions nih.govresearchgate.net. Research findings include the analysis of drug release profiles from these pH-responsive gels, demonstrating sustained release, with a potentially faster release rate at lower pH for certain encapsulated drugs mdpi.comnih.gov.

Research on Wound Healing Properties of D-Glucosamine-Based Supramolecular Hydrogels

Research in the area of supramolecular hydrogels for wound healing has explored various carbohydrate-based materials. Notably, studies have investigated supramolecular hydrogels based on D-glucosamine, a naturally occurring aminosaccharide that is structurally related to this compound but distinct. These D-glucosamine-based hydrogels have shown promise as biomaterials for wound healing applications rsc.orgnih.govrsc.orgresearchgate.net. For instance, the attachment of specific hydrophobic groups to D-glucosamine has yielded supramolecular hydrogelators with good biocompatibility rsc.org. Studies using mouse models have indicated that the resulting hydrogels can assist wound healing and help prevent scar formation rsc.orgresearchgate.net. The self-assembly of these D-glucosamine derivatives into nanofiber networks within the hydrogel is believed to contribute to their effectiveness as biomaterials rsc.org. Furthermore, glucosamine-based supramolecular nanotubes have been explored for human mesenchymal cell therapy, demonstrating the ability to enhance cell proliferation while maintaining pluripotency, and showing potential for wound healing applications by downregulating profibrotic gene expression in fibroblasts nih.gov. While this research highlights the potential of carbohydrate-based hydrogels in regenerative medicine, it is important to note that these specific studies primarily focus on D-glucosamine or its derivatives as the base material rsc.orgnih.govrsc.orgresearchgate.netnih.gov.

Development of Ion Exchange Resins and Adsorbent Materials for Environmental Applications

This compound, particularly in its N-methylated form (NMDG), is widely utilized in the development of ion exchange resins and adsorbent materials designed for environmental applications, primarily for the removal of hazardous metal ions and oxyanions from water sigmaaldrich.comresearchgate.netresearchgate.netscispace.comunibo.itresearchgate.netcnrs.frege.edu.tracs.orggoogle.comresearchgate.netmdpi.comresearchgate.netfrontiersin.orgresearchgate.netacs.orgmdpi.comiwaponline.com. The presence of multiple hydroxyl groups and a tertiary amine nitrogen in the NMDG structure makes it an effective chelating ligand for various metal species acs.orgmdpi.com. This chelating ability forms the basis for the selective adsorption properties of materials functionalized with this compound.

Functionalization of Resins for Selective Removal of Metal Ions and Oxyanions (e.g., Arsenate, Boron, Chromium, Vanadium)

Resins functionalized with N-methyl-D-glucamine groups have demonstrated high efficiency and selectivity in the removal of various toxic metal ions and oxyanions from aqueous solutions sigmaaldrich.comresearchgate.netresearchgate.netscispace.comunibo.itresearchgate.netcnrs.frege.edu.tracs.orggoogle.comresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comiwaponline.com. This functional group is particularly effective for species that can form stable complexes with polyol ligands.

Arsenate (As(V)) : NMDG-functionalized resins have shown significant promise for arsenate removal. Research indicates that these resins can effectively reduce arsenic levels in water to below permissible limits set by organizations like the World Health Organization researchgate.netcnrs.fr. The sorption of arsenate by NMDG resins is often favored in slightly acidic to neutral pH ranges (e.g., pH 3 to 6), where arsenate species like HAsO₄²⁻ and H₂AsO₄⁻ are prevalent and can interact with the protonated tertiary amine and hydroxyl groups of NMDG scispace.comcnrs.frresearchgate.net. Studies have reported high adsorption capacities for arsenic, with one nanocomposite resin based on NMDG achieving a removal of 55 mg As/g researchgate.net. The sorption process often follows pseudo-second-order kinetics and is well-described by the Langmuir isotherm model, suggesting a chemical adsorption mechanism involving monolayer coverage scispace.comcnrs.frresearchgate.net. Some studies also indicate that the sorption is controlled by film diffusion cnrs.fr. Macroporous polymeric cryogels containing NMDG have also shown excellent ability in fast water uptake and removal of arsenic(V), demonstrating reusability over multiple cycles unibo.it.

Boron : NMDG is recognized as one of the most effective functional groups for the selective removal of boron from water sigmaaldrich.comresearchgate.netmdpi.comnih.gov. This selectivity is attributed to the ability of the vicinal hydroxyl groups in NMDG to form stable cyclic complexes with borate (B1201080) species. Polymeric microspheres with NMDG ligands have been successfully tested for boron removal using adsorption-membrane filtration processes researchgate.netnih.gov. Different synthesis methods for these microspheres, such as using a microwave reactor, have been explored to enhance boron adsorption capacity nih.gov. Magnetic nano-sorbents functionalized with NMDG have also been developed for boron removal, particularly from desalinated seawater, showing high selectivity mdpi.com.

Chromium (Cr(VI)) : Chelating resins containing N-methyl-D-glucamine have been investigated for the removal of hexavalent chromium (Cr(VI)) researchgate.netunibo.it. A resin synthesized using N-(4-vinylbenzyl)-N-methyl-D-glucamine demonstrated fast kinetics for Cr(VI) sorption, following a pseudo-second-order model researchgate.net. Column studies showed a breakthrough capacity of 12.2 mg Cr/mL-resin with high elution efficiency researchgate.net. The sorption mechanism is proposed to involve electrostatic interaction followed by a complexation reaction researchgate.net. Macroporous cryogels with NMDG have also shown a significant aptitude for chromium(VI) sorption, with reported capacities as high as 130.9 mg/g unibo.it.

Vanadium (V(V)) : Ion exchangers with N-methyl-D-glucamine functional groups have been studied for the adsorption of vanadium(V) ions from aqueous solutions mdpi.com. Commercial resins containing NMDG have been evaluated for their efficiency in removing V(V), which exists in various oxyanionic forms depending on the pH of the solution mdpi.com.

Here is a summary of some research findings on the adsorption capacity of NMDG-functionalized materials for various oxyanions:

| Target Oxyanion | Material Type | Reported Adsorption Capacity (approx.) | Conditions / Notes | Source |

| Arsenic (As(V)) | Water-insoluble nanocomposite resin | 55 mg/g | Langmuir adsorption isotherm | researchgate.net |

| Arsenic (As(V)) | Macroporous polymeric cryogel (VbNMG-100) | 76.3 mg/g | Equilibrium sorption, Langmuir isotherm, pH=6 | unibo.it |

| Arsenic (As(V)) | Water-soluble polymer (P(GMA-NMG)) | 45.9 mg/g polymer | Enrichment method, pH 3.0 | researchgate.net |

| Boron | Polymeric microspheres | Higher capacity with microwave synthesis | Adsorption-membrane filtration process | nih.gov |

| Boron | Magnetic nano-sorbent (MNP-NMDG) | 9.21 mg/g (experimental equilibrium) | Pseudo-second-order kinetics, desalinated seawater | mdpi.com |

| Chromium (Cr(VI)) | Chelating resin [P(VbNMDG)] | 12.2 mg/mL-resin (breakthrough) | Column study | researchgate.net |

| Chromium (Cr(VI)) | Macroporous polymeric cryogel (VbNMG-100) | 130.9 mg/g | Equilibrium sorption, Langmuir isotherm, pH=6 | unibo.it |

| Mercury (Hg(II)) | Immobilized NMDG on poly(vinylbenzyl chloride) beads | >98% complexation at pH 3 in HNO₃ | High affinity and selectivity over other cations (Pb, Cd, Cu, Ni, Zn) | acs.org |

Note: Adsorption capacities can vary significantly depending on the specific material synthesis, experimental conditions (pH, initial concentration, temperature), and the definition of capacity (e.g., equilibrium capacity, breakthrough capacity).

Synthesis of Polymeric Microspheres and Nanocomposite Resins for Adsorption

The synthesis of polymeric microspheres and nanocomposite resins incorporating this compound (NMDG) involves various polymerization techniques and the incorporation of NMDG as a functional ligand researchgate.netcnrs.frfrontiersin.orgresearchgate.netnih.gov.

Polymeric microspheres with NMDG ligands for boron removal have been synthesized by reacting NMDG with copolymers, such as vinylbenzyl chloride-styrene-1,4-divinylbenzene (VBC/S/DVB) copolymers researchgate.netnih.gov. Techniques like membrane emulsification followed by suspension polymerization are used to obtain microspheres with controlled size and narrow size distribution nih.gov. Both conventional reflux and microwave reactors have been employed in the synthesis process, with microwave modification showing potential for higher boron adsorption capacity nih.gov.

Nanocomposite resins based on NMDG have been developed by incorporating inorganic fillers, such as organic-modified montmorillonite (B579905) clay, into a polymer matrix functionalized with NMDG researchgate.netcnrs.frfrontiersin.orgresearchgate.net. These materials are often synthesized via in situ radical polymerization of a monomer containing an NMDG group in the presence of a crosslinking agent and the inorganic filler researchgate.netcnrs.frresearchgate.net. For example, a water-insoluble polymer-clay nanocomposite ion exchange resin for arsenic removal was synthesized by the radical polymerization of an N-methyl-D-glucamine-based monomer (synthesized from 4-vinyl benzyl (B1604629) chloride and N-methyl-D-glucamine) in the presence of organic modified montmorillonite and a crosslinker researchgate.netcnrs.frresearchgate.net. The incorporation of clay nanoparticles can enhance the sorption properties, improve swelling capacity, and increase the mechanical stability of the adsorbent frontiersin.org. These nanocomposite resins have shown high arsenic adsorption capacities and fast kinetics cnrs.frresearchgate.net.

The synthesis of these materials often involves the preparation of an NMDG-functionalized monomer, such as N-(4-vinylbenzyl)-N-methyl-D-glucamine, which is then polymerized researchgate.netscispace.comcnrs.frresearchgate.netresearchgate.net. The choice of crosslinking agent and polymerization conditions plays a crucial role in determining the structure and properties of the resulting polymeric or nanocomposite adsorbent scispace.comcnrs.fr.

Biological and Biochemical Research Utilizing D Glucamine

D-Glucamine as a Critical Research Tool and Biochemical Reagent

This compound is widely employed in research settings for several key purposes, including studying transport mechanisms, enzyme function, and metabolic pathways. chemimpex.commedchemexpress.com

Investigations into Glucose Transport Mechanisms Using this compound as an Inhibitor

Research has utilized this compound and its derivatives, such as N-Octyl-D-glucamine (DOG), to investigate glucose transport across cell membranes. DOG, a synthetic compound structurally similar to glucose, has been shown to inhibit glucose transport, leading to a decrease in cellular glucose uptake. This property makes DOG a useful tool for studying glucose transporters (GLUTs), which are significant targets in the context of conditions like diabetes and cancer. chemsynlab.com Studies have indicated that certain glucose transporters, such as GLUT2, can transport glucosamine (B1671600), a related amino sugar, and this transport can inhibit glycolysis in cancer cell lines by competing with glucose for hexokinase II. spandidos-publications.comnih.govspandidos-publications.com

Elucidation of Enzyme Activities and Metabolic Pathways through this compound Incorporation

This compound is used as a reagent in various biochemical assays to study enzyme activities and metabolic pathways, providing insights into cellular functions. chemimpex.com While the search results primarily discuss the role of glutamine and glucosamine in metabolic pathways and enzyme activities (like glutamine synthetase and hexokinase), the general principle of using amino sugars or their derivatives to probe these processes is established. This compound's structural similarity to glucose suggests its potential for similar applications in studying enzymes that interact with hexose (B10828440) sugars or amino sugars. For example, studies on glucosamine have explored its impact on glycolysis and its interaction with hexokinase. spandidos-publications.comnih.govspandidos-publications.com

Utilization as a Substrate for Sugar Transporter Pathway Assays

This compound can be used as a substrate in assays designed to study sugar transporter pathways. medchemexpress.com For instance, in studies exploring the substrate specificity of sugar transporters like AtSWEET1, this compound has been identified as a compound that produces a response, indicating its interaction with the transporter. acs.org This highlights its utility in characterizing the transport capabilities of various sugar transporters.

Molecular Mechanisms of this compound's Biological Activity

The biological activity of this compound stems from its molecular interactions within cellular systems, influencing various processes and signaling pathways.

Impact on Cellular Processes and Signal Transduction Pathways

This compound's influence on cellular processes can involve interactions with metabolic pathways and potentially signal transduction. While the provided search results extensively discuss the role of glutamine in various cellular processes and signal transduction pathways, including nitrogen assimilation, carbon metabolism, stress responses, and immune function, and mention how changes in glutamine metabolism can disrupt signaling pathways acs.orgmdpi.comnih.govwikipedia.orgfrontiersin.orgmdpi.com, direct information on this compound's broad impact on cellular processes and signal transduction pathways is limited in the search results. However, its involvement in glucose transport inhibition and enzyme interactions suggests an indirect impact on cellular metabolism, which is often intertwined with signaling networks.

Mechanism of Urease Activity Inhibition

Research suggests that D-Glucosamine (a related amino sugar) may act as a potential urease inhibitor. researchgate.net Studies involving molecular docking and dynamics simulations have explored the interactions between D-glucosamine and the active site of urease. researchgate.net These studies indicate that D-glucosamine can interact with crucial amino acid residues in the enzyme's active site, suggesting a mechanism of inhibition by interfering with the normal binding and hydrolysis of urea (B33335) by urease. researchgate.net Competitive inhibitors of urease typically act on the nickel ions in the active center, preventing urea from binding. researchgate.net D-glucosamine's ability to interact with the active site suggests it could function through a similar competitive mechanism.

Molecular Basis of Impairment in Cholesterol Biosynthesis

Research suggests that glutamine, a related amino acid, is essential for activating the mevalonate (B85504) pathway, a key route for cholesterol synthesis. Glutamine starvation has been shown to inhibit cholesterol synthesis and block the transcription of mevalonate pathway enzymes. This effect is linked to a disruption in the endoplasmic reticulum (ER)-to-Golgi trafficking of SCAP, a protein required for the activation of SREBP2, a major transcriptional regulator of cholesterol synthesis. nih.gov Studies using cellular models have indicated that impaired cholesterol biosynthesis can contribute to cognitive and behavioral phenotypes. elifesciences.org Furthermore, research into conditions like Smith-Lemli-Opitz syndrome (SLOS), caused by mutations in an enzyme involved in cholesterol biosynthesis, highlights that reduced cholesterol levels, rather than the accumulation of a precursor, can impair crucial signaling pathways. oup.com

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

Glutamine deprivation has been observed to induce cell death and cell cycle arrest in various cancer cell lines, including colorectal cancer cells. mdpi.com The anti-proliferative effects of glutamine deprivation can be attributed to the induction of cell cycle arrest, often in the G0/G1 phase, and the activation of apoptosis. mdpi.com Several mechanisms may contribute to the activation of the apoptotic pathway following glutamine deprivation, including a reduction in the reduced form of glutathione (B108866) (GSH). mdpi.com Studies on other compounds and cellular processes also demonstrate that impaired cell cycle arrest, such as at the G2/M phase, can lead to apoptosis. researchgate.netiiarjournals.org

Modulation of Transcription Factor Activity

Glutamine-rich regions are prevalent in eukaryotic transcription factors and can modulate their activity. nih.govresearchgate.net These regions can influence the solubility, interactions, and function of transcriptional regulators. nih.gov Studies on the yeast transcriptional regulator Ssn6 (Cyc8) have shown that poly-glutamine repeats within the protein can influence its solubility and activity, leading to target gene expression that is dependent on the repeat length. researchgate.net O-linked GlcNAc modification, which utilizes UDP-GlcNAc synthesized through the hexosamine biosynthetic pathway involving glutamine and fructose-6-phosphate (B1210287), is another important post-translational modification that modulates the function of many nuclear and cytoplasmic proteins, including transcription factors. nih.govresearchgate.net This modification can regulate the stability, localization, protein-protein interaction, and DNA binding ability of transcription factors. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms (e.g., Toll-like Receptor 4 (TLR4) Inhibition)

Chitosan (B1678972), a polymer composed of D-glucosamine and N-acetyl-D-glucosamine units, has demonstrated immunomodulatory properties. mdpi.com Chitosan oligosaccharides have been shown to significantly inhibit the binding of lipopolysaccharide (LPS) to the Toll-like Receptor 4 (TLR4)/MD-2 receptor complex, thereby attenuating LPS-induced signal transduction and decreasing the nuclear translocation of NF-κB. mdpi.com TLR4 is a key receptor involved in recognizing bacterial LPS and triggering innate immune responses, and its hyperstimulation can lead to uncontrolled inflammation. frontiersin.orgnih.gov Inhibition of TLR4 signaling is a strategy to mitigate inflammatory responses. frontiersin.orgnih.gov

Antiviral Action and Underlying Mechanisms

Iminosugar derivatives, which are structurally related to monosaccharides like glucose and galactose, have shown antiviral effects against a broad spectrum of viruses. nih.govnih.gov The antiviral mechanism of action of some iminosugars, particularly glucose-mimicking ones, is believed to be mediated by inducing misfolding of viral N-linked glycoproteins through the inhibition of host endoplasmic reticulum-resident α-glucosidase enzymes. nih.gov This can lead to reduced secretion and/or infectivity of viral particles. nih.govnih.gov Chitosan and its derivatives, containing D-glucosamine units, have also been explored for their antiviral properties, with proposed mechanisms involving interactions with the viral envelope. csic.esacs.org

Antioxidative Properties and Associated Molecular Pathways

D-glucosamine is recognized for its significant antioxidant activity and its ability to chelate metal ions, which gives it secondary antiradical activity. nih.gov Theoretical studies designing molecules incorporating D-glucosamine have suggested that these compounds can exhibit enhanced antioxidant efficacy. nih.govacs.org Glutamine, a related amino acid, has also demonstrated antioxidant capacity in various situations, potentially by reducing oxidative damage and blocking the formation of reactive species. nih.gov The hexosamine biosynthetic pathway (HBP), which involves the conversion of fructose-6-phosphate to glucosamine-6-phosphate using glutamine, has been linked to oxidative stress and inflammation via NF-κB activation under conditions of hyperglycemia. researchgate.net

Vasoactive Properties and Their Molecular Mechanisms (e.g., Interaction with Vascular Adrenergic Receptors and Potassium Channels)

Studies on novel 1,3-oxazoles containing the N-methyl-D-glucamine fragment have investigated their vasoactive properties. nuph.edu.ua These compounds have shown both vasodilatative and vasoconstrictive effects on the tonic activity of vessels, depending on the concentration and chemical structure. nuph.edu.ua The data obtained suggest a possible molecular mechanism involving the participation of vascular adrenergic receptors and potassium channels. nuph.edu.ua Activation of adrenergic receptors, particularly α-1A in vascular smooth muscle cells, leads to increased intracellular calcium and contraction. mdpi.comresearchgate.net Potassium channels, such as KV7 channels, play a role in regulating vascular tone; their activation can lead to hyperpolarization and relaxation of vascular smooth muscle cells. nih.govfrontiersin.org

Role in the Biosynthesis of Glycosaminoglycans (GAGs) and Related Extracellular Matrix Components

Glycosaminoglycans (GAGs) are a diverse family of linear, negatively charged polysaccharides that are crucial components of the extracellular matrix (ECM) and cell surfaces. bibliotekanauki.placs.orgunime.it They are typically covalently linked to core proteins to form proteoglycans (PGs), with the notable exception of hyaluronic acid (HA), which exists as a free polysaccharide. bibliotekanauki.plunime.itmdpi.comwikipedia.org GAGs play vital roles in numerous biological processes, including tissue structure and organization, cell migration, proliferation, differentiation, and signaling. bibliotekanauki.placs.orgmdpi.commdpi.com

The biosynthesis of GAGs is a complex, non-template-driven process that primarily occurs in the Golgi apparatus, beginning with the synthesis of activated sugar precursors in the cytoplasm. nih.gov These precursors are uridine (B1682114) diphosphate (B83284) (UDP)-derived sugars, including UDP-glucuronic acid, UDP-N-acetylglucosamine, UDP-xylose, UDP-galactose, and UDP-N-acetylgalactosamine. nih.govwikipathways.org These activated sugars are then transported into the Golgi for the enzymatic assembly and modification of GAG chains. nih.gov

This compound, as an amino monosaccharide derivative of glucose, is structurally related to D-glucosamine, a key component of the N-acetylated hexosamine residues found in the repeating disaccharide units of many GAGs, such as heparan sulfate (B86663) (HS), heparin, keratan (B14152107) sulfate (KS), and hyaluronic acid. bibliotekanauki.plwikipedia.org The hexosamine biosynthesis pathway (HBP) is central to the production of activated amino sugars required for GAG synthesis, as well as protein glycosylation. nih.gov This pathway begins with the conversion of fructose-6-phosphate to D-glucosamine-6-phosphate, a reaction considered rate-limiting and catalyzed by glutamine-fructose-6-phosphate amidotransferases (GFAT1/2). nih.gov Subsequently, D-glucosamine-6-phosphate is converted through a series of enzymatic steps to UDP-N-acetylglucosamine, one of the essential activated sugars for GAG and HA synthesis. wikipedia.orgnih.govnih.gov

While this compound itself is not directly listed as a repeating disaccharide unit component of mature GAGs like D-glucosamine or D-galactosamine, its structural similarity to D-glucosamine suggests a potential, albeit indirect, involvement or interaction with the pathways related to hexosamine metabolism and the subsequent biosynthesis of GAG precursors. Research into the precise metabolic fate and utilization of this compound within the hexosamine biosynthesis pathway would be necessary to fully elucidate its role, if any, in the synthesis of GAGs and related ECM components. Studies have explored the metabolism of D-(1-14C) glucosamine, showing its conversion into various derivatives including N-acetylglucosamine, N-acetylglucosamine 6-P, and UDP-N-acetylglucosamine in the liver, highlighting the metabolic route for glucosamine towards GAG precursors. nih.gov

GAGs, through their association with proteoglycans, contribute significantly to the structural and mechanical properties of the ECM, influencing processes like bone mineralization and blood coagulation. bibliotekanauki.pl They also participate in the selective permeability of cell membranes. bibliotekanauki.pl The regulated synthesis of specific proteoglycans like versican, decorin, and biglycan, which carry GAG chains, influences cellular phenotype. bibliotekanauki.pl Alterations in GAG structure and distribution are observed in various physiological and pathological conditions, underscoring the importance of their precise biosynthesis. mdpi.commdpi.com

Detoxification Mechanisms Involving this compound (e.g., Liver and Kidney Function)

Detoxification is a critical biological process involving the conversion and excretion of endogenous and exogenous substances. The liver and kidneys are central organs in these mechanisms. The liver primarily handles the biotransformation of substances through enzymatic reactions, while the kidneys are crucial for filtering waste products from the blood and excreting them in urine. diabetesjournals.orglifeextension.com

Research into the direct involvement of this compound in hepatic and renal detoxification mechanisms is limited. However, studies exploring the effects of related compounds, such as glucosamine and N-benzyl-D-glucamine dithiocarbamate (B8719985) (BGD), provide some context.